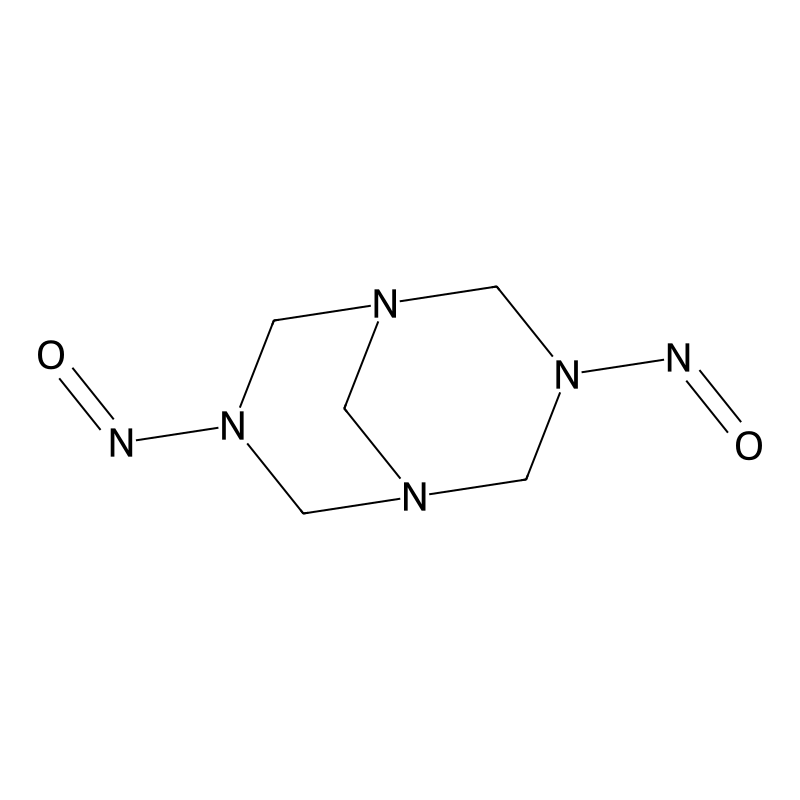

Dinitrosopentamethylenetetramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOMEWHAT SOL IN METHYL ETHYL KETONE & ACETONITRILE

SLIGHTLY SOL IN WATER (ABOUT 1%), METHANOL, ETHANOL

SLIGHTLY SOL IN BENZENE, ETHER, ACETONE

READILY SOL DIMETHYL SULFOXIDE

Synonyms

Canonical SMILES

Thermal Decomposition:

DNPT is known to be thermally unstable, meaning it can decompose rapidly at high temperatures. This can be dangerous, as it has been implicated in several industrial accidents. Researchers are actively studying the thermal decomposition pathways of DNPT to improve safety protocols and prevent future incidents. They use techniques like differential scanning calorimetry (DSC) to measure the heat released during decomposition and identify the products formed [].

Potential Environmental Impact:

As an organic nitrogen-rich compound, DNPT has the potential to impact the environment if not handled properly. Researchers are investigating its degradation pathways in the environment and its potential effects on soil fertility and microbial communities [].

Dinitrosopentamethylenetetramine is a self-reactive organic compound with the chemical formula . It is primarily known for its application as a blowing agent in various industrial processes. The compound exhibits an exothermic decomposition that initiates slightly above its melting point of 203°C, making it sensitive to heat and shock. Due to its explosive potential, it is classified as a hazardous material, requiring careful handling and storage .

Dinitrosopentamethylenetetramine undergoes thermal decomposition, which is characterized by the release of gases and heat. The primary reaction can be summarized as follows:

This decomposition can occur violently under certain conditions, such as exposure to high temperatures or friction, leading to explosive reactions. The compound does not react rapidly with water or air but can produce hazardous gases upon decomposition .

Dinitrosopentamethylenetetramine can be synthesized through several methods, typically involving the nitration of pentamethylenetetramine. The general synthesis process includes:

- Nitration: Treating pentamethylenetetramine with a nitrating agent (such as nitric acid) under controlled conditions.

- Purification: Isolating the product through recrystallization or other purification techniques.

The synthesis must be conducted in a controlled environment due to the compound's sensitivity to heat and shock .

Dinitrosopentamethylenetetramine is primarily used as a blowing agent in the production of foamed plastics and rubber materials. Its ability to decompose exothermically makes it valuable in creating lightweight materials with desired structural properties. Additionally, it finds applications in:

- Explosives: Due to its reactive nature.

- Chemical Manufacturing: As an intermediate in various chemical processes .

Interaction studies on dinitrosopentamethylenetetramine focus on its reactivity with various chemicals and environmental conditions. It has been noted that the compound can hydrolyze in dilute hydrochloric acid at elevated temperatures, leading to potential hazards during chemical processing. Furthermore, its interactions with absorbents used in industrial applications have been documented, indicating compatibility issues that could lead to dangerous reactions .

Dinitrosopentamethylenetetramine shares similarities with other nitro-containing compounds, particularly those used as blowing agents or explosives. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dinitrosopentamethylenetetramine | Exothermic decomposition at 203°C; self-reactive | |

| Di-nitrosopentamethylenetetramine | Similar structure; often used interchangeably | |

| 3,7-Di-N-nitroso(pentamethylene)tetramine | Exhibits similar explosive properties; less common | |

| 3,7-Dinitroso-1,3,5,7-tetraazabicyclo[3.3.1]nonane | More complex structure; used in specialized applications |

Dinitrosopentamethylenetetramine stands out due to its specific applications in blowing agents and its unique thermal properties compared to these similar compounds .

Traditional Synthesis Methods

DNPT is classically synthesized via the nitrosation of hexamethylenetetramine (HMTA) using sodium nitrite ($$ \text{NaNO}2 $$) and an acid. The reaction proceeds as follows:

$$

\text{C}6\text{H}{12}\text{N}4 + 2\text{NaNO}2 + 2\text{H}^+ \rightarrow \text{C}5\text{H}{10}\text{N}6\text{O}2 + 2\text{Na}^+ + \text{CH}2\text{O} + \text{H}_2\text{O}

$$

Key steps include:

- Nitrosation: HMTA reacts with nitrous acid ($$ \text{HNO}2 $$) generated in situ from $$ \text{NaNO}2 $$ and an acid.

- Precipitation: DNPT crystallizes at pH 4.5–4.6.

- Washing and Drying: The product is washed with cold water and dried below 50°C to prevent decomposition.

Early methods used hydrochloric acid ($$ \text{HCl} $$), but nitric acid ($$ \text{HNO}_3 $$) was later found to improve yields.

Optimization Studies

pH Dependence

Optimal yields (73%) occur at pH 3.5–4.5. Outside this range, side reactions dominate:

- Low pH (<3.5): Rapid decomposition of DNPT due to excess acid.

- High pH (>4.5): Incomplete nitrosation, yielding trimethylenetrinitrosamine.

Acid Selection

Nitric acid outperforms $$ \text{HCl} $$ and $$ \text{H}2\text{SO}4 $$ due to its moderate dissociation constant ($$ K_a $$):

| Acid | Concentration (%) | Yield (%) |

|---|---|---|

| $$ \text{HNO}_3 $$ | 12.5 | 73 |

| $$ \text{HCl} $$ | 20 | 58 |

| $$ \text{H}2\text{SO}4 $$ | 15 | 62 |

Temperature Effects

Lower temperatures (−5 to 5°C) suppress side reactions, increasing yield by 13% compared to ambient conditions.

Alternative Synthesis Approaches

Nitration of Hexamine Derivatives

While DNPT itself is a nitrosation product, HMTA serves as a precursor for high-energy materials like RDX and HMX via nitration. For example, HMX synthesis involves:

$$

\text{C}6\text{H}{12}\text{N}4 + 4\text{HNO}3 \rightarrow \text{C}4\text{H}8\text{N}8\text{O}8 + 6\text{H}2\text{O} + \text{CO}2

$$

DNPT’s role in these pathways is limited, but its thermal instability parallels challenges in nitramine production.

Industrial-Scale Production Challenges

Thermal Instability

DNPT decomposes exothermically above 152°C, releasing nitrogen gas and heat (2.86 kJ/g). This poses risks during drying and milling, where temperatures must stay below 50°C.

Contamination Risks

- Acids/Salts: Even trace amounts of $$ \text{HCl}

Dinitrosopentamethylenetetramine undergoes thermal decomposition through distinct pathways characterized by highly exothermic reactions. The compound melts with decomposition at temperatures between 200-210°C, producing primarily nitrogen gas and a solid white residue [1]. During decomposition, minor quantities of nitrous oxide, carbon dioxide, oxygen, water, and formaldehyde are also identified as gaseous products [1].

The thermal decomposition mechanism involves initial N-N bond cleavage in the nitroso groups, leading to the formation of nitrogen gas and intermediate radicals [3]. Quantum mechanics simulations using density functional theory with the B3LYP method and 6-311++G(D) basis set reveal that decomposition begins with bond dissociation energy calculations at different excited states [3]. The decomposition reaction is highly exothermic, releasing substantial amounts of heat that can initiate further decomposition reactions [1] [3].

Table 1: Basic Decomposition Properties of Dinitrosopentamethylenetetramine

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 186.2 | g/mol |

| Decomposition Temperature | 200-210 | °C |

| Gas Volume Evolved | 240 | mL/g |

| Heat of Decomposition | 2.86 | kJ/g |

| Heat of Combustion | 19.6 | kJ/g |

| Specific Gravity | 1.54 | - |

The authentic thermal decomposition process encompasses two critical reactions: the decomposition of dinitrosopentamethylenetetramine itself and the secondary reaction and decomposition of its byproducts [21]. This autocatalytic decomposition material demonstrates complex thermal behavior that varies significantly with experimental conditions [21].

Pressure- and Acid-Mediated Decomposition Dynamics

The decomposition characteristics of dinitrosopentamethylenetetramine are profoundly influenced by pressure and acidic conditions. Under elevated pressure conditions up to 5.3 MPa in nitrogen and air atmospheres, decomposition heat increases substantially while exothermic onset temperatures decrease [1]. These pressure-dependent variations significantly affect the composition of evolved gases and overall reaction dynamics [1].

Table 2: Pressure Effects on Decomposition Heat and Onset Temperature

| Atmosphere | Pressure (MPa) | Decomposition Heat (kJ/g) | Exothermic Onset Temperature (°C) |

|---|---|---|---|

| Nitrogen | 0.1 | 2.23 | 171 |

| Nitrogen | 5.3 | 3.27 | 163 |

| Air | 0.1 | 2.06 | 166 |

| Air | 5.3 | 4.34 | 144 |

Acid-mediated decomposition represents one of the most significant hazards associated with dinitrosopentamethylenetetramine. The compound demonstrates extreme sensitivity to mineral acids and organic acids, which substantially lower decomposition temperatures [1]. The effects of acids on decomposition temperature are proportional to their dissociation constants, with stronger acids causing more dramatic temperature reductions [1].

Table 3: Acid-Catalyzed Decomposition Temperature Reduction

| Acid Type | Dissociation Constant | Decomposition Temperature (°C) |

|---|---|---|

| Oxalic Acid | 5.90×10⁻² | 60-70 |

| Salicylic Acid | 1.07×10⁻³ | 95-100 |

| Phthalic Acid | 1.0×10⁻³ | 100-115 |

| Benzoic Acid | 6.31×10⁻⁵ | 125-135 |

| Boric Acid | 6.53×10⁻¹⁰ | 100-135 |

The decomposition in the presence of acids occurs through hydrolysis mechanisms, particularly evident when dinitrosopentamethylenetetramine contacts dilute hydrochloric acid [1]. Organic acids such as salicylic acid and phthalic acid demonstrate particularly pronounced effects, reducing decomposition temperatures to as low as 58°C when combined with urea [1].

Explosive Behavior and Detonation Characteristics

Dinitrosopentamethylenetetramine exhibits significant explosive potential, though with characteristics distinct from conventional military explosives. Detonation velocity measurements using the Dautriche method yielded 1410 m/s, substantially lower than trinitrotoluene at 6700 m/s but representing considerable explosive power [1]. Under optimal conditions with plastic casing, detonation velocities can reach 3700 m/s [9].

Table 4: Explosive Performance Characteristics

| Parameter | Value | Unit | Reference Material Comparison |

|---|---|---|---|

| Detonation Velocity | 1410-3700 | m/s | TNT: 6700 m/s |

| Ballistic Mortar Energy | 112-449 | kg·m | TNT: 876-971 kg·m |

| Relative Explosive Power | 18-46 | % | TNT: 100% |

| Trauzl Test Volume | 147 | mL/10g | - |

The compound demonstrates variable detonation behavior depending on density and confinement conditions. At charge densities around 799 kg/m³, maximum experimental detonation velocities of 3192 m/s have been recorded [9]. The calculated detonation pressure reaches 19.3 GPa at theoretical maximum density, with heat of explosion values of 4210 kJ/kg [9].

Impact sensitivity testing reveals moderate sensitivity compared to conventional explosives. Fall hammer tests indicate decomposition rather than detonation at heights up to 50 cm, with complete decomposition occurring at this maximum test height [1]. Friction sensitivity tests using Yamada's method show no explosion at loads up to 739 kg/cm², contrasting with complete explosion of trinitrotoluene at 100 kg/cm² [1].

Thermodynamic and Kinetic Analyses

Comprehensive thermodynamic and kinetic analyses of dinitrosopentamethylenetetramine decomposition reveal complex reaction mechanisms with significant activation energy barriers. Differential scanning calorimetry experiments demonstrate that the precise thermal decomposition process requires careful consideration of experimental conditions, particularly crucible type and pressure conditions [21].

Table 5: Kinetic Parameters from Different Analytical Methods

| Crucible Type | Initial Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Heat Production (J/g) |

|---|---|---|---|

| High Pressure | 126.2 | - | 807.7 |

| Aluminum | 159.4 | 174.1 | 416.6 |

| Glass Tube | 120.0-199.0 | - | - |

| Crimped Pans | 197.9 | 221.8 | 671.8 |

Adiabatic calorimetry studies using accelerating rate calorimeter and automatic pressure tracking adiabatic calorimeter provide critical kinetic data [1]. The maximum rate of heat release reaches 17 K/min with corresponding pressure rise rates of 62 MPa/min under adiabatic conditions [1]. These extreme rates of energy release underscore the potential for runaway reactions under confined conditions.

The apparent activation energy for thermal decomposition varies significantly with experimental conditions and heating rates. Model-free kinetics approaches applied to thermogravimetric data yield activation energies ranging from 174.1 to 221.8 kJ/mol depending on analytical conditions [3] [21]. The Kissinger method applied to differential scanning calorimetry data provides complementary activation energy values that support the complex, multi-step nature of the decomposition process [3].

Gas composition analysis during decomposition at elevated pressures reveals significant variations in product distribution. At atmospheric pressure, the evolved gas consists primarily of nitrogen and nitric oxide (95.4%), with minor components of carbon dioxide, nitrous oxide, and water [1]. Under high pressure conditions (10.1 MPa), the gas composition shifts dramatically to include substantial amounts of methane (12.9%), water (21.0%), and other hydrocarbons, indicating pressure-dependent reaction pathways [1].

Table 6: Gas Composition Variation with Pressure During Thermal Decomposition

| Pressure (MPa) | N₂+NO (mol%) | CH₄ (mol%) | CO₂ (mol%) | H₂O (mol%) | Other Products (mol%) |

|---|---|---|---|---|---|

| 0.1 | 95.4 | - | 1.2 | 1.6 | 1.8 |

| 5.1 | 67.3 | 10.8 | 0.6 | 8.4 | 12.9 |

| 10.1 | 57.9 | 12.9 | 1.2 | 21.0 | 7.0 |

Dinitrosopentamethylenetetramine functions as a highly effective chemical blowing agent in the production of cellular and foamed materials across multiple industrial sectors. The compound's mechanism of action relies on its thermal decomposition properties, which generate nitrogen gas as the primary gaseous product, along with formaldehyde, carbon dioxide, and water vapor [2]. This gas generation occurs at temperatures between 200-210°C, making it suitable for processing with various polymeric materials [3].

The effectiveness of dinitrosopentamethylenetetramine as a foaming agent is demonstrated through its gas generation capacity, which ranges from 190-235 ml/g at standard temperature and pressure conditions, depending on the specific formulation and purity level [4] [5]. This gas volume is substantially higher than many alternative blowing agents, contributing to the formation of uniform cellular structures in processed materials [3].

In rubber applications, dinitrosopentamethylenetetramine serves as the primary blowing agent for producing sponge rubber, expanded rubber products, and cellular rubber materials used in carpet underlay applications [6]. The compound is particularly valued in natural rubber processing, where it facilitates the production of open-cell and closed-cell foam structures with density reductions ranging from 30-70% compared to solid rubber materials [4] [7].

The cellular structure formation process involves the controlled decomposition of dinitrosopentamethylenetetramine during the vulcanization or curing cycle of rubber compounds. The timing of gas generation is critical, as premature decomposition can lead to gas escape before cell formation, while delayed decomposition may result in inadequate foam expansion [7] [8]. Research has shown that optimal cell morphology is achieved when the decomposition temperature coincides with the gelation point of the polymer matrix [4].

Polymer Compatibility and Processing Parameters

Dinitrosopentamethylenetetramine demonstrates excellent compatibility with various elastomeric and thermoplastic systems. In ethylene vinyl acetate copolymer applications, the compound functions as an open-cell foaming agent, particularly suitable for shoe sole manufacturing and sports equipment applications [9] [10]. The processing parameters for ethylene vinyl acetate systems typically involve temperatures of 160-180°C, which align well with the decomposition characteristics of dinitrosopentamethylenetetramine [7] [11].

Polyvinyl chloride foam applications represent another significant application area, where dinitrosopentamethylenetetramine enables the production of rigid foam profiles, sheets, and pipes with closed-cell structures [8] [12]. The compound's decomposition characteristics are particularly suitable for polyvinyl chloride processing, as the gas generation occurs within the temperature range required for polyvinyl chloride gelation and fusion [8].

The compound's compatibility extends to synthetic rubber systems, including styrene-butadiene rubber, ethylene propylene diene monomer rubber, and neoprene applications. In these systems, dinitrosopentamethylenetetramine facilitates the formation of specialized cellular structures for automotive sealing systems, gaskets, and insulation applications [4] [7].

Energetic Material Formulations (Emulsion Explosives, Propellants)

The application of dinitrosopentamethylenetetramine in energetic material formulations represents a specialized area where its gas-generating properties are utilized for density control and sensitization purposes. In slurry explosive compositions, the compound serves as a density control agent rather than a primary explosive component [13]. These formulations typically contain oxygen-supplying salts such as ammonium nitrate, sensitizers, and fuel components, with dinitrosopentamethylenetetramine added to adjust the density and improve detonation sensitivity [13].

The mechanism of action in explosive formulations differs from its role as a foaming agent in polymer applications. In energetic systems, the controlled decomposition of dinitrosopentamethylenetetramine generates gas bubbles that create void spaces within the explosive matrix, thereby reducing the overall density and creating sensitization sites that facilitate detonation propagation [13]. This application is particularly important in emulsion explosives, where the uniform distribution of gas bubbles is essential for achieving consistent detonation characteristics [14].

Research has demonstrated that dinitrosopentamethylenetetramine-containing explosive formulations exhibit modified detonation characteristics compared to traditional explosive compositions. The presence of the compound can influence the detonation velocity and pressure, primarily through its effect on the bulk density of the explosive charge [13] [14]. However, the compound's relatively low detonation velocity of 1,410 m/s compared to conventional military explosives limits its direct application as a primary explosive component [3] [15].

Propellant Applications and Performance Characteristics

In propellant formulations, dinitrosopentamethylenetetramine finds limited application due to its relatively low energy content compared to conventional energetic materials. However, its use in specialized propellant systems has been documented, particularly in applications where controlled gas generation is required for specific performance characteristics [16]. The compound's thermal decomposition properties make it suitable for applications requiring predictable gas generation at moderate temperatures [2] [17].

The compatibility of dinitrosopentamethylenetetramine with other energetic materials has been studied extensively. Research indicates that the compound can be safely incorporated into formulations containing conventional explosives such as pentaerythritol tetranitrate and cyclotrimethylenetrinitramine, provided appropriate safety precautions are observed [18] [13]. The compound's potential for interference in explosive trace detection systems has been documented, as its thermal decomposition products can produce responses similar to those of conventional explosives in certain analytical methods [18] [19].

Performance Comparisons with TNT and RDX

The performance characteristics of dinitrosopentamethylenetetramine differ significantly from those of conventional military explosives such as trinitrotoluene and cyclotrimethylenetrinitramine. Comparative analysis reveals that dinitrosopentamethylenetetramine exhibits a detonation velocity of 1,410 m/s, which is substantially lower than trinitrotoluene's 6,700 m/s and cyclotrimethylenetrinitramine's 8,550 m/s [3] [15]. This significant difference in detonation velocity reflects the compound's primary function as a blowing agent rather than a high-performance explosive.

The density characteristics also differ markedly between these compounds. Dinitrosopentamethylenetetramine has a density of 1.80 g/cm³, which is higher than trinitrotoluene's 1.60 g/cm³ but lower than cyclotrimethylenetrinitramine's 1.762 g/cm³ [15] [20]. Despite its higher density compared to trinitrotoluene, the lower detonation velocity of dinitrosopentamethylenetetramine results in significantly reduced explosive performance characteristics [3] [15].

Impact sensitivity testing reveals that dinitrosopentamethylenetetramine exhibits lower sensitivity compared to both trinitrotoluene and cyclotrimethylenetrinitramine [3] [21]. This reduced sensitivity is advantageous for handling and processing applications but limits its utility in applications requiring high explosive performance. The compound's shock sensitivity characteristics have been evaluated using standard test methods, confirming its classification as a less sensitive explosive material [3] [21].

| Explosive | Detonation Velocity (m/s) | Density (g/cm³) | Impact Sensitivity | Primary Use |

|---|---|---|---|---|

| Dinitrosopentamethylenetetramine | 1,410 | 1.80 | Low compared to TNT | Blowing agent/Foaming |

| Trinitrotoluene | 6,700 | 1.60 | Standard reference | Military explosive |

| Cyclotrimethylenetrinitramine | 8,550 | 1.762 | Higher than TNT | Military explosive |

| Hexamethylenetetranitramine | 9,100 | 1.89 | Similar to RDX | Military explosive |

| Pentaerythritol tetranitrate | 8,400 | 1.76 | Higher than TNT | Military explosive |

Ballistic Performance Analysis

Ballistic mortar testing has demonstrated that dinitrosopentamethylenetetramine produces significantly lower explosive effects compared to conventional explosives. The compound's performance in standardized tests such as the Trauzl test shows reduced expansion values compared to trinitrotoluene and cyclotrimethylenetrinitramine [3]. These results confirm that dinitrosopentamethylenetetramine is more suitable for applications requiring controlled gas generation rather than high explosive effects.

The velocity of detonation measurements using Dautriche methods confirm the compound's lower performance characteristics. While trinitrotoluene achieves 6,700 m/s and gelignite reaches 4,000 m/s, dinitrosopentamethylenetetramine's 1,410 m/s detonation velocity places it in a different performance category [3] [15]. This velocity is more comparable to low-energy industrial explosives rather than military-grade explosive materials.

Comparative studies of explosive power using standardized test methods have shown that dinitrosopentamethylenetetramine possesses approximately 15-20% of the explosive power of trinitrotoluene on a weight basis [3]. This reduced explosive power is consistent with the compound's intended use as a blowing agent, where controlled gas generation is more important than high explosive effects.

Blowing Agent Compositions (Inert Additives, Oil Mixtures)

The formulation of dinitrosopentamethylenetetramine-based blowing agent compositions involves the incorporation of various inert additives and oil mixtures to modify processing characteristics, improve safety, and enhance performance in specific applications. These formulations are designed to address the compound's inherent sensitivity to acids and heat while maintaining its effectiveness as a gas-generating agent [22] [23].

Inert additive systems commonly employed include magnesium oxide, which serves as both a stabilizer and a processing aid. Formulations containing 10% magnesium oxide with 90% dinitrosopentamethylenetetramine have been developed to reduce the compound's sensitivity to acidic conditions while maintaining gas generation capacity [22]. The magnesium oxide acts as an acid scavenger, preventing premature decomposition that could occur in the presence of acidic polymer processing aids or environmental moisture [22] [23].

Mineral oil mixtures represent another important class of dinitrosopentamethylenetetramine compositions. These formulations typically contain 10-30% mineral oil with the remainder being active blowing agent [22]. The mineral oil serves multiple functions, including dust suppression, improved flowability during processing, and reduced static electricity generation during handling [22]. Research has shown that mineral oil additions can also moderate the decomposition characteristics of dinitrosopentamethylenetetramine, resulting in more controlled gas generation rates [22].

| Composition Type | DNPT Content (%) | Additives | Purpose |

|---|---|---|---|

| Pure DNPT | 100 | None | Maximum gas generation |

| DNPT + 10% MgO | 90 | Magnesium Oxide | Reduced sensitivity |

| DNPT + 20% Inert Solid + 5% Mineral Oil | 75 | Inert Solid + Mineral Oil | Improved handling safety |

| DNPT + 20% Inert Solid + 5% Oil | 75 | Inert Solid + Oil | Processing aid |

| DNPT + 10% Oil | 90 | Oil | Improved flowability |

| DNPT + 10% Mineral Oil | 90 | Mineral Oil | Stabilization |

| DNPT + 30% Oil | 70 | Oil | Enhanced safety |

| DNPT + 30% Mineral Oil | 70 | Mineral Oil | Reduced reactivity |

Stabilization Systems and Processing Aids

Advanced stabilization systems for dinitrosopentamethylenetetramine involve combinations of inert solids and oils designed to optimize both safety and performance characteristics. Formulations containing 20% inert solid materials combined with 5% mineral oil have been developed for applications requiring enhanced handling safety [22]. These multi-component systems provide synergistic effects, with the inert solid providing physical stabilization and the oil component improving processing characteristics [22].

The selection of inert additives is critical for maintaining the thermal stability of dinitrosopentamethylenetetramine formulations. Silica-based materials are commonly employed due to their chemical inertness and thermal stability [22]. These materials do not interfere with the decomposition chemistry of dinitrosopentamethylenetetramine while providing physical separation between individual particles, reducing the risk of sympathetic detonation [22].

Organic oil additives extend beyond mineral oils to include specialized processing oils designed for specific polymer applications. In rubber compounding, process oils with specific viscosity and chemical composition are selected to optimize compatibility with the elastomer matrix while providing the desired stabilization effects for dinitrosopentamethylenetetramine [4] [5]. These oils must maintain stability at the processing temperatures required for rubber vulcanization while not interfering with the crosslinking chemistry [7].

| Application | Gas Volume (ml/g at STP) | Decomposition Temperature (°C) | Typical Dosage (PHR) |

|---|---|---|---|

| Rubber Products | 235±5 | 192±2 | 5-10 |

| Plastic Manufacturing | 225±5 | 192±2 | 5-10 |

| EVA Foaming | 220±5 | 194±2 | 3-8 |

| PVC Applications | 190±5 | 192±2 | 5-12 |

| Cellular Rubber | 235±5 | 190±2 | 5-10 |

| Sponge Production | 225±5 | 192±2 | 8-15 |

| Wire Coatings | 220±5 | 194±2 | 3-6 |

| Shoe Manufacturing | 235±5 | 192±2 | 5-10 |

Physical Description

DryPowde

Color/Form

LIGHT-YELLOW NEEDLES

XLogP3

Melting Point

UNII

GHS Hazard Statements

H228 (83.33%): Flammable solid [Danger Flammable solids];

H242 (30.3%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H302 (98.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (21.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (62.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (63.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (62.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Rubber product manufacturing

Synthetic rubber manufacturing

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: ACTIVE

/DINITROSOPENTAMETHYLENETETRAMINE/...PRODUCED IN JAPAN HAS FOLLOWING SPECIFICATIONS: PURITY, GREATER THAN 98%; WATER, LESS THAN 0.1%, DECOMP TEMP, 200-205 °C; QUANTITY OF GAS GENERATED (0 °C, 1 ATMOSPHERE), 240 ML/G.

...USED AS NITROGEN-RELEASING CHEM BLOWING AGENT FOR PREPN OF NATURAL & SYNTH UNICELLULAR RUBBER, WHICH IS USED MAINLY IN CARPET UNDERLAY, AUTOMOBILE & BUILDING WEATHER STRIPPING, THERMAL INSULATION MATERIAL, SHOE LININGS, CUSHIONING & FLOTATION PRODUCTS.

...EFFECTIVE BLOWING AGENT FOR EXPANSION OF POLYVINYL CHLORIDE PLASTISOLS & EPOXY, POLYESTER & SILICONE RESINS.

POLY(METHYL METHACRYLATE) RESIN WITH ADDNL DINITROSOPENTAMETHYLENETETRAMINE, N-TRIBUTYL PHOSPHATE & INORG BONE CHIPS WAS IMPLANTED INTO BABOON LONG BONES & LEFT FOR 4-14 WK. GOOD FIBROUS INGROWTH DID NOT OCCUR AS IT DID WITH OTHER FORMULATIONS